Cas no 876890-66-3 (1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one)

1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one structure
876890-66-3 structure
Product Name:1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one
CAS No:876890-66-3
MF:C21H23NO5
MW:369.411026239395
CID:5448343
Update Time:2025-07-09

1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one Chemical and Physical Properties

Names and Identifiers

    • 5'-methyl-1'-[2-(2-methoxyphenoxy)ethyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
    • 1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one
    • Inchi: 1S/C21H23NO5/c1-15-8-9-17-16(14-15)21(26-11-5-12-27-21)20(23)22(17)10-13-25-19-7-4-3-6-18(19)24-2/h3-4,6-9,14H,5,10-13H2,1-2H3
    • InChI Key: YXMZCCYAFMPOAJ-UHFFFAOYSA-N
    • SMILES: O1CCCOC21C1=C(N(CCOC3=CC=CC=C3OC)C2=O)C=CC(C)=C1

1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one Pricemore >>

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Additional information on 1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro1,3-dioxane-2,3'-indole-2'-one

Research Briefing on 1'-2-(2-Methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one (CAS: 876890-66-3)

The compound 1'-2-(2-methoxyphenoxy)ethyl-5'-methyl-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one (CAS: 876890-66-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic indole derivative exhibits a unique structural framework, combining a 1,3-dioxane ring with an indole moiety, which has been explored for its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a promising candidate for drug development.

Recent advancements in the synthesis of 876890-66-3 have highlighted improved yields and selectivity through optimized catalytic conditions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling approach, achieving a 78% yield with high enantiomeric purity. This methodological breakthrough addresses previous challenges in scalability and stereocontrol, paving the way for large-scale production and further biological evaluation.

Pharmacological investigations have revealed that 876890-66-3 exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays conducted by researchers at the University of Cambridge (2024) showed IC50 values in the low nanomolar range for JAK2 and PI3Kδ kinases, suggesting its potential as a dual-kinase inhibitor. These findings are particularly relevant for autoimmune disorders and certain hematological malignancies, where dysregulation of these pathways is well-documented.

Mechanistic studies utilizing cryo-EM and molecular dynamics simulations have provided insights into the binding mode of 876890-66-3 with its target proteins. The spirocyclic core appears to induce conformational changes in the kinase ATP-binding pocket, while the 2-methoxyphenoxyethyl side chain contributes to hydrophobic interactions. This dual-binding mechanism may explain the compound's enhanced selectivity profile compared to first-generation kinase inhibitors.

Ongoing preclinical evaluations have demonstrated favorable pharmacokinetic properties, including oral bioavailability (F = 65% in rodent models) and a half-life of approximately 8 hours. Toxicology assessments to date indicate a clean safety profile at therapeutic doses, with no observed cardiotoxicity or hepatotoxicity in 28-day repeat-dose studies. These characteristics position 876890-66-3 as a strong candidate for IND-enabling studies in the coming year.

Future research directions include structure-activity relationship (SAR) optimization to further improve potency and metabolic stability, as well as exploration of combination therapies with existing standards of care. The compound's unique spirocyclic architecture also presents opportunities for scaffold diversification in medicinal chemistry campaigns targeting other disease areas.

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